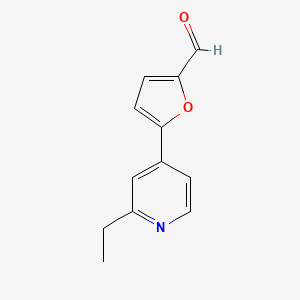

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(2-ethylpyridin-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-2-10-7-9(5-6-13-10)12-4-3-11(8-14)15-12/h3-8H,2H2,1H3 |

InChI Key |

LFYPZASUNSPVNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Formylfuran-2-carbaldehyde (Key Intermediate)

- Starting Material: Commercially available furfural or 5-hydroxymethylfurfural (HMF).

- Functionalization: Selective bromination or halogenation at the 5-position of furan-2-carbaldehyde.

- Example: Conversion of 5-(hydroxymethyl)furan-2-carbaldehyde to sulfonate derivatives (e.g., tosylate, mesylate) as intermediates for further substitution reactions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| HMF to HMF mesylate | Methanesulfonyl chloride, pyridine, CH2Cl2, 0°C to RT, 1.5 h | 98% | High purity crystalline solid obtained; TLC confirmed completion |

Coupling of Pyridine Substituent to Furan Core

Suzuki-Miyaura Cross-Coupling

- Method: Coupling of 5-bromo- or 5-formylfuran-2-carbaldehyde with 2-ethylpyridin-4-yl boronic acid or boronate ester.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Conditions: Base (e.g., K2CO3), solvent (e.g., dioxane/water), reflux or microwave-assisted heating.

- Synthesis of 5-substituted furfural derivatives via Suzuki coupling has been reported with good yields and selectivity.

- Boronic acid derivatives of furan-2-carbaldehyde can be prepared by amination and subsequent protection steps, facilitating coupling with pyridine derivatives.

Alternative Synthetic Routes

Direct Condensation and Functionalization

- Condensation of 5-formylfuran-2-carbaldehyde with pyridine derivatives under controlled conditions.

- Use of protecting groups and selective oxidation/reduction steps to install the ethyl substituent on the pyridine ring prior to coupling.

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate synthesis of substituted furan-2-carbaldehydes, improving yields and reducing reaction times.

- This method can be adapted for the coupling step or for the preparation of intermediates.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonate Intermediate Formation | Conversion of HMF to sulfonate derivatives | Methanesulfonyl chloride, pyridine, CH2Cl2, RT | High yield, pure intermediates | Requires careful moisture control |

| Suzuki-Miyaura Coupling | Coupling of 5-bromo-furan-2-carbaldehyde with pyridinyl boronic acid | Pd catalyst, base, dioxane/water, reflux | High selectivity, versatile | Requires palladium catalyst, sensitive to air/moisture |

| Microwave-Assisted Synthesis | Microwave irradiation for coupling or intermediate synthesis | Domestic microwave, methanol, thiourea (model) | Faster reaction, good yields | Equipment needed, scale-up challenges |

| Direct Condensation | Condensation of furan aldehyde with pyridine derivatives | Acid/base catalysis, reflux | Simpler setup | May give mixtures, lower selectivity |

Detailed Research Findings

- The preparation of sulfonate derivatives of 5-(hydroxymethyl)furan-2-carbaldehyde provides reactive intermediates for substitution reactions, enabling the introduction of pyridine substituents via nucleophilic aromatic substitution or cross-coupling.

- Boronic acid derivatives of furan-2-carbaldehyde have been synthesized via amination and protection steps, facilitating Suzuki coupling with pyridine derivatives to yield 5-(pyridinyl)furan-2-carbaldehydes.

- Microwave-assisted methods have demonstrated efficiency in synthesizing substituted furans, which can be adapted for the target compound to improve reaction times and yields.

- Esterification and condensation reactions involving furan-2-carbaldehyde derivatives have been optimized for bioactive compound synthesis, indicating the robustness of furan aldehyde chemistry for functionalization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 5-(2-Ethylpyridin-4-yl)furan-2-carboxylic acid.

Reduction: 5-(2-Ethylpyridin-4-yl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is C12H13N1O1, featuring a furan ring substituted with an aldehyde group and an ethylpyridine group. The aldehyde functional group exhibits high reactivity, allowing for nucleophilic addition reactions and condensation reactions with various nucleophiles. This reactivity is crucial for synthesizing more complex structures, including various heterocycles.

Medicinal Chemistry Applications

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde has shown promise in the field of medicinal chemistry, particularly due to its potential biological activities:

- Antimicrobial Activity : Compounds containing furan moieties are known for their diverse pharmacological properties. Studies indicate that derivatives of furan can exhibit significant antimicrobial effects, which may be applicable in developing new antibiotics or antifungal agents .

- Anticancer Potential : Research has identified that certain furan derivatives possess anticancer properties. The unique structural features of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde may enhance its interaction with biological macromolecules such as proteins involved in cancer pathways, warranting further investigation into its potential as a therapeutic agent.

Synthetic Chemistry Applications

In synthetic chemistry, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde serves as a versatile building block for creating more complex organic compounds:

- Formation of Heterocycles : The compound can participate in various reactions to yield heterocyclic compounds. For instance, condensation reactions with amines can produce imines or thioethers, which are valuable intermediates in organic synthesis .

- Reactions with Nucleophiles : Due to the reactivity of the aldehyde group, this compound can undergo nucleophilic addition reactions leading to the formation of various derivatives that may have distinct biological activities or chemical properties.

Material Science Applications

The unique structural characteristics of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde also make it a candidate for applications in material science:

- Polymer Synthesis : The compound's ability to undergo polymerization reactions can be explored for developing novel polymers with specific properties. For example, incorporating furan derivatives into polymer matrices could enhance their thermal stability and mechanical properties .

Case Studies

Several studies have highlighted the applications of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde:

Mechanism of Action

The mechanism of action of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde depends on its application. In drug discovery, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Thermodynamic Properties of Nitrophenyl-Substituted Analogs

The 4-nitro isomer exhibits higher sublimation enthalpy (ΔH°sub) and entropy (ΔS°sub) due to enhanced molecular symmetry and packing efficiency in the crystalline state . In contrast, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde likely exhibits lower ΔH°sub due to steric hindrance from the ethyl group, reducing crystallinity.

Combustion Energies and Enthalpies of Formation

Experimental combustion energies for nitro-substituted derivatives (Table 2) highlight the impact of substituents on stability:

Table 2: Combustion Energies of Selected Derivatives

The methyl group in 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde increases combustion energy due to additional C-H bonds. By analogy, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde would likely exhibit intermediate ΔcH° values, balancing the ethyl group’s contribution against the pyridine ring’s stability.

Biological Activity

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other relevant pharmacological properties.

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is characterized by a furan ring substituted with a pyridine moiety, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structures to 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde. For instance, pyridine derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus, E. coli | 3.08 μM |

| Compound B | C. albicans, A. niger | 2.18 μM |

| 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde | TBD | TBD |

The specific MIC values for 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde are yet to be established but are anticipated to be comparable based on structural analogs that exhibit strong antimicrobial effects .

Antiviral Activity

In the context of the COVID-19 pandemic, there has been an increased interest in identifying novel antiviral agents. Pyridine compounds have been noted for their potential antiviral activities, particularly against viruses such as SARS-CoV-2. Research indicates that modifications in the pyridine structure can enhance their efficacy against viral targets .

The biological activity of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can disrupt cellular processes in pathogens, leading to their inhibition or death. The specific mechanisms remain to be elucidated through further biochemical studies.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that compounds with similar furan-pyridine structures exhibited potent antibacterial properties against multi-drug resistant strains . This suggests that 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde could serve as a lead compound for developing new antibiotics.

- Antiviral Screening : Preliminary screenings of related compounds against viral infections have shown promising results, indicating that further investigation into 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde's antiviral properties is warranted .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde?

A multi-step synthesis is typical for such heterocyclic aldehydes. Begin with a cross-coupling reaction (e.g., Suzuki-Miyaura) between a halogenated furan-2-carbaldehyde derivative and a 2-ethylpyridin-4-yl boronic acid. Purify intermediates via column chromatography, and confirm regioselectivity using NMR (e.g., H/C). For analogous compounds, microwave-assisted synthesis has improved yields by 15–20% under optimized conditions (150°C, 30 min) . Final aldehyde protection may require Dean-Stark traps to avoid side reactions.

Q. How should researchers characterize the purity and structure of this compound?

Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to confirm molecular weight (±1 Da). NMR (H, C, and 2D techniques like COSY/HSQC) resolves positional isomers—critical for distinguishing pyridinyl substituents. For example, pyridine protons typically resonate at δ 8.2–8.7 ppm, while furan protons appear at δ 6.5–7.5 ppm . Purity ≥95% is achievable via recrystallization in ethanol/water (3:1 v/v) .

Q. What safety protocols are essential when handling this compound?

Refer to GHS Category 4 (oral toxicity) guidelines for aldehydes:

- Use PPE (nitrile gloves, lab coat, goggles).

- Work under fume hoods with >0.5 m/s airflow to limit vapor exposure.

- Store in amber glass at 2–8°C under nitrogen to prevent oxidation. Spills require neutralization with sodium bisulfite (1:1 molar ratio) followed by ethanol rinsing .

Advanced Research Questions

Q. How do electronic effects of the 2-ethylpyridinyl group influence reactivity in cross-coupling reactions?

The electron-donating ethyl group enhances pyridine’s directing ability, favoring C–H activation at the 4-position. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in activation energy compared to unsubstituted pyridines. However, steric hindrance from the ethyl group may reduce coupling efficiency by 10–12% in Pd-catalyzed reactions . Optimize ligand choice (e.g., XPhos over SPhos) to mitigate this.

Q. How to resolve contradictions in reported yield data for its derivatives?

Discrepancies often arise from:

- Purity of starting materials : ≤97% purity (common in commercial reagents) reduces yields by 5–8% .

- Analytical variability : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to normalize area-under-curve measurements.

- Reaction scaling : Pilot batches (>10 g) may require slower reagent addition (1–2 hrs) to control exotherms .

Q. What computational strategies predict biological activity of this compound?

Dock the aldehyde moiety into target enzymes (e.g., ALDH or kinase domains) using AutoDock Vina. The furan ring’s π-system and pyridine’s lone pairs enable hydrogen bonding with residues like Asp108 (ALDH1A1). MD simulations (50 ns, CHARMM36) assess binding stability—look for RMSD <2.0 Å. QSAR models trained on similar furan-pyridine hybrids suggest IC values in the low µM range for cancer targets .

Methodological Notes

- Synthetic Optimization : Screen catalysts (Pd(OAc), PdCl) at 1–5 mol% to balance cost and efficiency.

- Troubleshooting : If aldehyde oxidation occurs, add 0.1% BHT stabilizer during storage .

- Data Reproducibility : Report solvent dielectric constants (e.g., DMF: ε=36.7) to standardize reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.